3-ethoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide
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Overview
Description
3-ethoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of an ethoxy group, a propyl group, and a tetrazole ring attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Attachment of the Propyl Group: The propyl group can be introduced through an alkylation reaction using a suitable propyl halide.
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoyl chloride with an amine.
Final Coupling: The final step involves coupling the synthesized tetrazole derivative with the benzamide core under suitable conditions, such as using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group or the benzamide core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or tetrazoles.
Scientific Research Applications
3-ethoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique structural properties.
Biological Studies: It can be used in biological assays to study its effects on various biological pathways and processes.
Industrial Applications: The compound can be used in the development of new industrial chemicals or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-ethoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(2-propyl-2H-tetrazol-5-yl)benzamide: Similar structure but lacks the ethoxy group.
3-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide: Similar structure but has a methyl group instead of a propyl group.
3-ethoxy-N-(2-propyl-2H-tetrazol-5-yl)aniline: Similar structure but has an aniline group instead of a benzamide core.
Uniqueness
3-ethoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide is unique due to the combination of the ethoxy group, propyl group, and tetrazole ring attached to the benzamide core. This unique structure imparts specific chemical and biological properties that can be leveraged in various scientific and industrial applications.
Properties
IUPAC Name |
3-ethoxy-N-(2-propyltetrazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-3-8-18-16-13(15-17-18)14-12(19)10-6-5-7-11(9-10)20-4-2/h5-7,9H,3-4,8H2,1-2H3,(H,14,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZMOTSQDPXJTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1N=C(N=N1)NC(=O)C2=CC(=CC=C2)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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